Dihydrofluorescein diacetate

Übersicht

Beschreibung

Dihydrofluorescein diacetate is a chemically reduced form of fluorescein, widely used as a fluorescent probe for detecting reactive oxygen species within cells . This compound is cell-permeant and nonfluorescent until it undergoes intracellular ester hydrolysis and subsequent oxidation, resulting in the formation of highly fluorescent dihydrofluorescein .

Wirkmechanismus

Target of Action

Dihydrofluorescein diacetate (DHFDA) is primarily targeted towards reactive oxygen species (ROS) within cells . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .

Mode of Action

DHFDA is a non-fluorescent probe that becomes fluorescent upon interaction with ROS . It enters cells where it is de-esterified by intracellular esterases . Upon oxidation, primarily under H2O2, the non-fluorescent DHFDA is converted to the highly fluorescent 2’,7’-dichlorofluorescein (DCF) . This fluorescence can be detected and quantified, providing a measure of the level of ROS in the cell .

Biochemical Pathways

The primary biochemical pathway involved in the action of DHFDA is the oxidative stress pathway . Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants . DHFDA, as a fluorimetric probe, is used to measure this oxidative stress .

Pharmacokinetics

The pharmacokinetics of DHFDA primarily involve its absorption and metabolism within cells. It is cell-permeant, meaning it can cross cell membranes and enter cells . Once inside the cell, DHFDA is de-esterified by intracellular esterases and then oxidized to become fluorescent . The fluorescence can then be detected and quantified, providing a measure of the level of ROS in the cell .

Result of Action

The primary result of DHFDA’s action is the detection and quantification of ROS within cells . This can provide valuable information about the level of oxidative stress within a cell, which can be indicative of various pathological conditions . For example, high levels of ROS can cause damage to cell structures and are associated with various diseases .

Action Environment

The action of DHFDA can be influenced by various environmental factors. For instance, the probe is air sensitive and should be stored under dry argon or nitrogen . Additionally, the fluorescence of DHFDA is pH-dependent at pH < 7 . Therefore, changes in the cellular environment, such as pH, can influence the efficacy and stability of DHFDA .

Biochemische Analyse

Biochemical Properties

Dihydrofluorescein diacetate plays a significant role in biochemical reactions, particularly as a redox sensor . It interacts with various biomolecules, primarily reactive oxygen species (ROS), within cells . The nature of these interactions involves the oxidation of this compound to fluorescein primarily under H2O2 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by serving as an indicator for reactive oxygen species (ROS) in cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism, as ROS are known to modulate signal transduction cascades and transcription factors .

Molecular Mechanism

The mechanism of action of this compound is quite straightforward. It crosses the plasma membrane and is deacetylated by intracellular esterases to form 2’,7’-dichlorodihydrofluorescein . This nonfluorescent compound is then oxidized by reactive transients to form the highly fluorescent 2’,7’-dichlorofluorescein .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. It is taken up rapidly and is poorly retained in the cytosol, exiting the cell over time . The rate of oxidation is cell type-specific . The stability of this compound in cell culture medium relies on medium composition .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is generally used in a range of concentrations depending on the specific experimental setup . The effects of the product can vary with different dosages, and it’s important to optimize the concentration for each specific application.

Metabolic Pathways

This compound is involved in the reactive oxygen species (ROS) metabolic pathway . It interacts with ROS, which are produced in large part by mitochondria, particularly by the complexes I and III of the electron transport chain .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It crosses the plasma membrane and is deacetylated by intracellular esterases . The use of this compound in hepatocyte-derived cell lines is more challenging because of membrane transport proteins that interfere with probe uptake and retention .

Subcellular Localization

This compound localizes within the cell depending on its state of oxidation. The nonfluorescent this compound does not reach the mitochondrial matrix but is oxidized by ROS released by mitochondria in the cytosol . On the other hand, once oxidized to fluorescein, it can enter mitochondria and react with ROS released in the matrix .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydrofluorescein diacetate is synthesized through the esterification of dihydrofluorescein with acetic anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process . The reaction conditions include maintaining the reaction mixture at a controlled temperature to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydrofluorescein diacetate primarily undergoes hydrolysis and oxidation reactions. Upon entering the cell, intracellular esterases hydrolyze the acetate groups, converting the compound into dihydrofluorescein. This nonfluorescent intermediate is then oxidized by reactive oxygen species to form the fluorescent compound fluorescein .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by intracellular esterases.

Major Products: The major product formed from the oxidation of this compound is fluorescein, which exhibits strong fluorescence and is used as an indicator of oxidative stress within cells .

Wissenschaftliche Forschungsanwendungen

Dihydrofluorescein diacetate (DHF-DA) is a non-fluorescent cell-permeable compound widely utilized as a fluorogenic probe for detecting oxidative stress in both cell-free systems and cellular models . Once inside the cell, DHF-DA is hydrolyzed by intracellular esterases to form dihydrofluorescein (DHF), which reacts with reactive oxygen species (ROS) to produce the fluorescent product fluorescein . This probe is extensively used for various scientific research applications, including the detection of intracellular oxidants, the study of mitochondrial function, and the evaluation of oxidative stress in different cell types .

Scientific Research Applications

Detection of Intracellular Oxidants: DHF-DA is valuable for detecting intracellular oxidant formation . In a study examining oxidant formation during the reoxygenation of anoxic endothelium, DHF-DA demonstrated fluorescence of linear structures, consistent with mitochondria, in reoxygenated endothelium . While other fluorescent probes tested in the same study failed to differentiate controls from reoxygenated cells, DHF-DA showed potential as a superior probe for cell-based studies due to its ability to achieve higher intracellular concentrations and its higher molar fluorescence .

Evaluation of Oxidative Stress: DHF-DA is used to visualize and quantify oxidative stress in real-time in various cell types . For example, it has been used in HepG2 cells subjected to anoxia/reoxygenation to study oxidative stress . Researchers often normalize the dichlorofluorescein (DCF) fluorescence to DNA content to account for cell fallout induced by experimental treatments . DHF-DA is also employed to measure ROS in cells that are already oxidatively stressed .

Mitochondrial Research: DHF-DA is utilized in mitochondrial research to study the effects of electron transport chain (ETC) inhibitors on mitochondrial ROS formation in cultured hepatocytes . Studies have shown that ETC inhibitors can trigger DCF formation, and an assay system has been designed to minimize undesired influences on DCF formation in cells . The probe has been used to analyze general oxidative stress in AML-12, HepG2, and HepaRG cells cultured in the presence of ETC inhibitors .

Case Studies

Influence of ETC Inhibitors on DCF Formation:

A study analyzed the influence of ancillary factors on DCF formation in the context of ETC inhibitors . It was found that ETC inhibitors trigger DCF formation . The study also investigated the effects of various protocol-related factors on the conversion of DHF-DA to DCF .

Oxidative Stress in Hepatocyte Cell Lines:

DHF-DA assay system, AML-12, HepG2, and HepaRG cells were cultured in the presence of ETC inhibitors to induce mitochondrial ROS production and subsequently incubated with DHF-DA to analyze general oxidative stress . The DCF fluorescence was normalized to DNA content to account for ETC inhibitor toxicity-induced cell fallout .

Real-time Visualization of Oxidative Stress:

DHF-DA was used under optimized experimental conditions to intravitally visualize and quantify oxidative stress in real-time in HepG2 cells subjected to anoxia/reoxygenation . A detailed experimental protocol that corrects for technical hurdles was developed with the intent to aid researchers in optimizing experimental design and proper analysis of data generated with DHF-DA .

Experimental Considerations

When using DHF-DA, several experimental considerations should be taken into account to ensure accurate and reliable results:

- Cell-Free System : When performing a cell-free assay, it's important to correct the fluorescence emission obtained in the plate with cells by subtracting the fluorescence from the cell-free plate. This is done to correct DHF-DA autoxidation and background fluorescence .

- Excitation and Emission Wavelengths: The recommended excitation wavelength (λex) is 460 ± 40 nm, and the emission wavelength (λem) is 520 ± 20 nm .

- Incubation time: When performing experiments, the cells received 500 μL of assay medium containing 0.5 μL of 50 mM DCFH2-DA in DMSO or 0.5 μL of DMSO (solvent control) . The fluorescence for all incubation times was subsequently measured for 2 h at λex= 460 ± 40 nm and λem= 520 ± 20 nm .

Advantages of DHF-DA

Vergleich Mit ähnlichen Verbindungen

- 2’,7’-Dichlorodihydrofluorescein Diacetate

- Dihydrorhodamine 123

- 5-(and 6)-Carboxy-2’,7’-Dichlorothis compound

Biologische Aktivität

Dihydrofluorescein diacetate (DCFH2-DA) is a widely utilized fluorogenic probe for detecting intracellular reactive oxygen species (ROS). Its ability to penetrate cell membranes and subsequently be converted into a fluorescent compound makes it a valuable tool in various biological studies. This article explores the biological activity of DCFH2-DA, highlighting its mechanisms, applications, and relevant research findings.

DCFH2-DA is non-fluorescent until it crosses the plasma membrane, where it is hydrolyzed by intracellular esterases to form dihydrofluorescein (DCFH2). This compound can then be oxidized by ROS, primarily hydrogen peroxide (H2O2), to produce the fluorescent compound fluorescein. The fluorescence intensity of fluorescein is directly proportional to the levels of ROS present in the cell, allowing for quantitative assessment of oxidative stress levels.

Applications in Research

- Detection of Oxidative Stress : DCFH2-DA is extensively used to measure oxidative stress in various cell types. Its sensitivity allows researchers to detect even low levels of ROS, making it suitable for studies involving cellular responses to oxidative damage.

- Cellular Studies : The probe has been employed in numerous studies to assess the impact of different conditions on cellular oxidative stress. For instance, chronic exposure to high glucose levels has been shown to modulate bioenergetics and decrease nitric oxide production in endothelial cells, as indicated by increased DCF fluorescence .

- Comparative Studies : DCFH2-DA has been compared with other redox sensors, demonstrating superior performance in detecting intracellular oxidants. It achieves higher intracellular concentrations than alternatives like dihydrorhodamine 123 .

Case Study: Impact of Glucose on Endothelial Cells

A study investigated the effects of chronic high glucose (HG) exposure on endothelial cells using DCFH2-DA. The findings revealed:

- Decreased Mitochondrial Respiration : Chronic HG exposure led to reduced mitochondrial function.

- Altered Mediator Production : There was a significant decrease in key mediators such as nitric oxide and endothelin-1.

- Long-lasting Changes : These effects persisted even after returning to normal glucose levels, indicating lasting oxidative damage .

Kinetics and Protocol Considerations

Research has shown that the kinetics of DCFH2 oxidation can vary significantly based on experimental conditions. For example:

- Time Dependency : Significant differences in fluorescence intensity were observed after approximately 30 minutes of incubation. Longer read times (up to 120 minutes) were necessary for statistically significant results, but this could lead to non-native conditions for cells .

- Influence of External Factors : Various factors such as the presence of electron transport chain inhibitors can affect DCF formation independently of oxidative stress levels .

Data Table: Comparison of Fluorogenic Probes

| Probe Name | Sensitivity | Mechanism | Applications |

|---|---|---|---|

| Dihydrofluorescein DA | High | Hydrolyzed by esterases | Oxidative stress detection |

| 2',7'-Dichlorodihydrofluorescein DA | Moderate | Similar mechanism | General ROS detection |

| Dihydrorhodamine 123 | Moderate | Hydrolyzed by esterases | Mitochondrial studies |

Eigenschaften

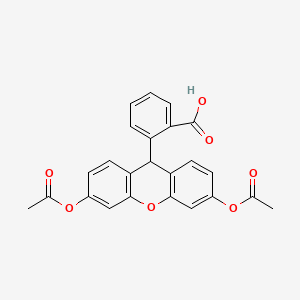

IUPAC Name |

2-(3,6-diacetyloxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-13(25)29-15-7-9-19-21(11-15)31-22-12-16(30-14(2)26)8-10-20(22)23(19)17-5-3-4-6-18(17)24(27)28/h3-12,23H,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSJJXGQHSESKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC(=O)C)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347987 | |

| Record name | Dihydrofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35340-49-9 | |

| Record name | Dihydrofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dihydrofluorescein diacetate (H2DCFDA) primarily used for in biological research?

A1: H2DCFDA is a cell-permeable fluorescent probe widely used to detect intracellular reactive oxygen species (ROS) levels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does H2DCFDA detect ROS?

A2: H2DCFDA itself is non-fluorescent. Once it enters the cell, cellular esterases cleave its diacetate groups, trapping the probe inside the cell. Subsequently, various ROS, including hydrogen peroxide (H2O2), oxidize the trapped molecule, converting it into the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The increase in fluorescence intensity is directly proportional to the amount of ROS present in the cell. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the advantages of using H2DCFDA compared to other ROS detection methods?

A3: H2DCFDA is relatively inexpensive, easy to use, and offers good sensitivity. Its cell permeability allows for intracellular ROS detection in live cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Are there any limitations to using H2DCFDA for ROS detection?

A4: Yes, several limitations need consideration. H2DCFDA can be prone to photobleaching and may not be specific for a single ROS type. It can be oxidized by other cellular components, leading to potential overestimation of ROS levels. Furthermore, the probe itself can contribute to ROS generation in some cases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] One study indicated that this compound might be superior to H2DCFDA for detecting intracellular oxidants. []

Q5: Can H2DCFDA be used to study specific types of cells or tissues?

A5: Yes, researchers have successfully utilized H2DCFDA in a variety of cell types, including leukemia cells [], human airway smooth muscle cells [], human peripheral T cells [, ], astrocytes [], canine osteosarcoma cells [], and human neuroblastoma cells []. It has also been used to study ROS production in tissues such as skeletal muscle [] and bovine lenses [].

Q6: Can H2DCFDA be used to study the effects of drugs and other compounds on ROS production?

A6: Yes, H2DCFDA has been extensively used to study the effects of various compounds on cellular ROS production. Examples include studies investigating the effects of: * Gambogic Acid: This compound induces ROS-mediated endoplasmic reticulum stress and apoptosis in non-small cell lung cancer cells. []* Metformin: This drug enhances olaparib sensitivity by increasing ROS production and inducing apoptosis in epithelial ovarian cancer cells. []* Parthenolide: This compound selectively kills leukemia stem cells by increasing oxidative stress and activating DNA damage response pathways. []* Astragaloside IV: This compound protects cardiomyocytes from hypoxic injury by reducing ROS production and inhibiting endoplasmic reticulum stress-mediated apoptosis. []* Probiotics: Specific probiotic strains were shown to improve sperm quality by decreasing ROS levels in asthenozoospermic men. []

Q7: Are there any alternative methods for measuring intracellular ROS besides H2DCFDA?

A7: Yes, several alternative methods exist. These include:* Other fluorescent probes: Examples include dihydrorhodamine 123 (DHR 123), MitoSOX Red (specifically targeting mitochondrial superoxide), and CellROX probes. * Electron spin resonance (ESR) spectroscopy: This technique directly detects free radicals.* Chemiluminescence assays: These measure light emission during ROS-induced chemical reactions.* Gene expression analysis: Measuring the expression of oxidative stress-responsive genes like SOD1 can provide indirect evidence of ROS production. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.